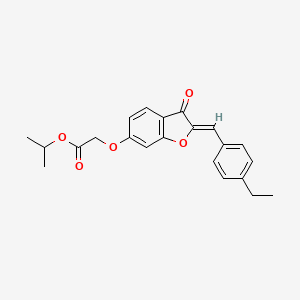

![molecular formula C20H14N2OS2 B2373366 N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE CAS No. 392236-90-7](/img/structure/B2373366.png)

N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

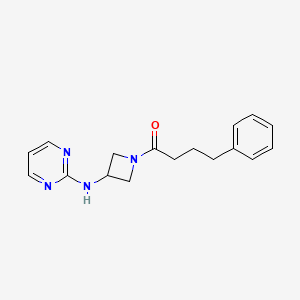

“N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is a chemical compound with potential applications in scientific research. It belongs to the class of heterocyclic compounds known as thiophenes and thiazoles, which are known for their diverse applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves cyclization of precursor compounds in formic acid . A synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 has been proposed .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The molecular structure of “N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” would be similar, with additional phenyl groups attached to the thiazole ring.Chemical Reactions Analysis

Thiazoles and thiophenes, the core structures in “N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide”, are known for their reactivity and versatility in chemical reactions . They can undergo various chemical transformations, leading to a wide range of biologically active compounds .Physical and Chemical Properties Analysis

Thiophene, a core structure in “N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide”, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Antimicrobial Activity : Compounds similar to N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide have demonstrated potential in antimicrobial activity. Studies have shown that certain derivatives of thiophene-2-carboxamide exhibit antibacterial and antifungal activities against specific strains, such as B. subtilis and A. niger (Sowmya et al., 2018).

Anticancer Properties : Research indicates that thiophene-2-carboxamide derivatives have been synthesized and evaluated for their anticancer activity. Certain compounds have shown effectiveness against multiple cancer cell lines, suggesting their potential as anticancer agents (Atta & Abdel‐Latif, 2021).

Antibiotic and Antibacterial Drugs : The synthesis of new antibiotic and antibacterial drugs using derivatives of thiophene-2-carboxamide has been a focus, with some compounds exhibiting promising activity against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Molecular Docking Studies for Antidepressant Activity : Molecular docking studies of derivatives of thiophene-2-carboxamide have proposed their potential as antidepressants. These studies suggest good binding affinity towards monoamine oxidase isoforms, which are targets in the treatment of depression (Mathew et al., 2016).

Antimicrobial Agents : Certain carboxamide derivatives, including those related to thiophene-2-carboxamide, have been synthesized and tested for antimicrobial activity. These compounds have shown significant activities against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Babu et al., 2013).

Applications in Solar Cells

- Dye-Sensitized Solar Cells : In the field of renewable energy, certain derivatives of thiophene-2-carboxamide have been incorporated into novel coumarin sensitizers for dye-sensitized solar cells. These sensitizers have shown improved light-harvesting capabilities and photovoltaic performance, contributing to the development of more efficient solar cells (Han et al., 2015).

Mecanismo De Acción

Target of Action

Similar thiazole derivatives have shown potent antimicrobial activity

Mode of Action

The exact mode of action of this compound is currently unknown. It’s suggested that similar thiazole derivatives may have a membrane perturbing as well as intracellular mode of action . This suggests that the compound could interact with its targets, leading to changes in the cell membrane and intracellular processes.

Biochemical Pathways

Thiazole derivatives have been associated with antimicrobial activity, suggesting they may affect pathways related to microbial growth and survival .

Pharmacokinetics

A study on a similar compound suggests good drug-likeness properties , which could imply favorable ADME properties

Result of Action

Based on the antimicrobial activity of similar thiazole derivatives , it can be hypothesized that this compound may lead to the inhibition of microbial growth.

Direcciones Futuras

Thiophene and thiazole derivatives, including “N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide”, hold great promise in the field of medicinal chemistry due to their wide range of therapeutic properties . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

Análisis Bioquímico

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes are yet to be investigated.

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2OS2/c23-19(18-7-4-12-24-18)22-20-21-17(13-25-20)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13H,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOJSYCANVLPLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2373285.png)

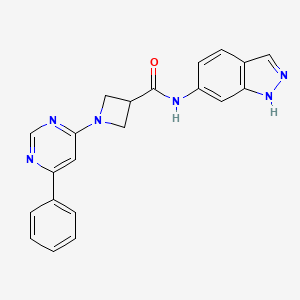

![1-(2-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2373290.png)

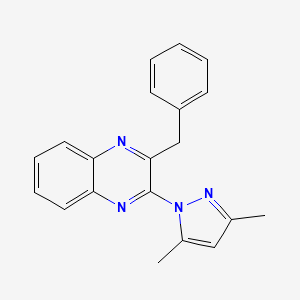

![1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2373295.png)

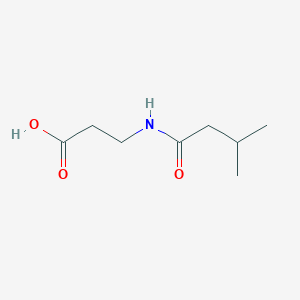

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2373297.png)

![3-(4-Ethoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2373299.png)